Diphenyliodonium trifluoromethanesulfonate

Descripción general

Descripción

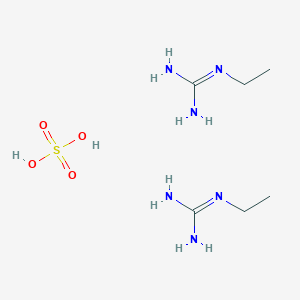

Diphenyliodonium trifluoromethanesulfonate, also known as DPIT, is a chemical compound with the linear formula (C6H5)2I(CF3SO3) . It has a molecular weight of 430.18 .

Synthesis Analysis

Cyclic and acyclic diaryliodonium, including Diphenyliodonium trifluoromethanesulfonate, are synthesized by anodic oxidation of iodobiaryls and iodoarene/arene mixtures, respectively, in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste .Molecular Structure Analysis

The molecular structure of Diphenyliodonium trifluoromethanesulfonate is represented by the SMILES string [O-]S(=O)(=O)C(F)(F)F.I+c2ccccc2 .Chemical Reactions Analysis

Diphenyliodonium salts, including Diphenyliodonium trifluoromethanesulfonate, have practical synthetic applications as oxidants, photosensitisers in photopolymerisation, and electrophilic group transfer reagents in a wide range of metal-catalysed and metal-free cross-coupling reactions .Physical And Chemical Properties Analysis

Diphenyliodonium trifluoromethanesulfonate appears as a crystalline powder, white to light yellow in color . It has a melting point of 176°C to 180°C . It is soluble in PGMEA (~1%), γ-butyrolactone (~25%), and ethyl lactate (~5%) .Aplicaciones Científicas De Investigación

Photo-Acid Generator in Polymer Applications

Diphenyliodonium trifluoromethanesulfonate has been utilized as an environmentally friendly photo-acid generator (PAG) in chemically amplified resists. Tarumoto et al. (2005) demonstrated its efficiency at different wavelengths, showcasing its utility in polymer applications (Tarumoto et al., 2005).

Catalyst in Chemical Reactions

Bianxian (2015) synthesized novel arylsulfonium salts using diphenyliodonium trifluoromethanesulfonate, which exhibited potential as cationic photoinitiators in UV-curing systems (Bianxian, 2015).

Glycosylation Promotor

Diphenyliodonium trifluoromethanesulfonate, in combination with other compounds, has been shown to be an effective glycosylation promoter. Codée et al. (2003) highlighted its role in activating thioglycosides for selective glycosylation processes (Codée et al., 2003).

In Organic Synthesis

Makioka et al. (2000) studied its reduction with low-valent ytterbium and samarium reagents, revealing its role in organic synthesis processes (Makioka et al., 2000).

Electron Transfer Mechanism

Naitoh et al. (1991) investigated the photochemical dissociation of diphenyliodonium salt, providing insights into intra-ion-pair electron transfer mechanisms (Naitoh et al., 1991).

Phenylation in

Heteroaromatic CompoundsYang et al. (2012) developed a novel method for the phenylation of heteroaromatic compounds using diphenyliodonium trifluoromethanesulfonate, contributing to advancements in organic synthesis (Yang et al., 2012).

Enhancing Polymer Dehydration

Yamamoto and Tagawa (2003) showed that diphenyliodonium trifluoromethanesulfonate can significantly promote the thermal dehydration of poly(vinyl alcohol) films, offering insights into material science applications (Yamamoto & Tagawa, 2003).

As a Lewis Acid Catalyst

Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate, a related compound, as a highly active Lewis acid catalyst, implying potential applications for diphenyliodonium trifluoromethanesulfonate in similar roles (Ishihara et al., 1996).

Synthesis of Cyclopropane Derivatives

Kasai et al. (2012) explored the synthesis of cyclopropane derivatives using diphenyliodonium trifluoromethanesulfonate, adding to its repertoire in organic chemistry (Kasai et al., 2012).

Mecanismo De Acción

Target of Action

Diphenyliodonium trifluoromethanesulfonate (DPIT) is a versatile compound used in various chemical reactions. Its primary targets are typically organic compounds, particularly heteroaromatic compounds . It interacts with these compounds to facilitate a variety of chemical transformations.

Mode of Action

DPIT acts as a cationic photoinitiator and a photoacid generator . It is highly reactive due to the presence of the iodonium ion, which can act as an excellent leaving group. This reactivity allows DPIT to participate in a wide range of reactions, including the phenylation of heteroaromatic compounds . In these reactions, DPIT serves as a source of phenyl groups, which are transferred to the heteroaromatic compounds in the presence of a palladium catalyst .

Biochemical Pathways

The exact biochemical pathways affected by DPIT depend on the specific reaction in which it is used. In the phenylation of heteroaromatic compounds, DPIT enables the formation of 2-phenyl heteroaromatic arenes . These compounds are key intermediates in the synthesis of various natural products and biologically active compounds .

Pharmacokinetics

It’s worth noting that the reactivity and effectiveness of dpit can be influenced by factors such as temperature, solvent, and the presence of catalysts .

Result of Action

The result of DPIT’s action is the facilitation of chemical transformations. For example, in the phenylation of heteroaromatic compounds, the result is the efficient synthesis of 2-phenyl heteroaromatic arenes . These compounds have various applications in the synthesis of natural products and biologically active compounds .

Action Environment

The action of DPIT can be influenced by various environmental factors. For instance, the solvent used can affect the solubility and therefore the reactivity of DPIT . Additionally, the reaction conditions, such as temperature, can also influence the reaction rate and the yield of the product . It’s also worth noting that DPIT is light-sensitive, and its storage and handling require protection from light .

Safety and Hazards

Diphenyliodonium trifluoromethanesulfonate should be kept away from heat/sparks/open flame/hot surfaces . It is necessary to take measures to prevent the build-up of electrostatic charge and use explosion-proof equipment . Avoid shock and friction . After handling the product, hands and face should be washed immediately . Use a local exhaust if dust or aerosol will be generated .

Direcciones Futuras

Diphenyliodonium salts, including Diphenyliodonium trifluoromethanesulfonate, have found tremendous applications in organic synthesis . They are considered eco-friendly alternatives to various chemical oxidants, especially heavy metal oxidising agents . The reaction scope was studied using 1.5 equivalents of the arene . Electrolysis of iodobenzene without the addition of any other arene component led to the isolation of (4-Iodophenyl)(phenyl)iodonium trifluoromethanesulfonate (>95%) in less than three hours .

Propiedades

IUPAC Name |

diphenyliodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQIJPBUMNWUKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371865 | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyliodonium trifluoromethanesulfonate | |

CAS RN |

66003-76-7 | |

| Record name | Diphenyliodonium triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ph2I+Tf- interact with poly(vinyl alcohol) (PVA) and what are the downstream effects?

A1: Ph2I+Tf- significantly enhances the thermal dehydration of PVA films. [, ] This effect is attributed to the compound's ability to act as a thermally stable photoacid generator. Upon heating, Ph2I+Tf- likely oxidizes thermally generated PVA radicals (specifically, α-hydroxyalkyl type radicals). This oxidation initiates a series of cationic reactions that ultimately lead to the elimination of water molecules from the PVA structure, promoting dehydration. [, ] Interestingly, this dehydration process is most efficient at 170°C. At higher temperatures, the decomposition of Ph2I+Tf- and the subsequent loss of volatile H+Tf- hinder the cationic mechanism, resulting in reduced dehydration yields. []

Q2: Can you elaborate on the use of Ph2I+Tf- in lithographic applications?

A2: Ph2I+Tf- plays a crucial role in chemically amplified negative resists, specifically for electron beam lithography. [] Researchers have investigated resists composed of 1,3-bis(α-hydroxyisopropyl)benzene, m/p-cresol novolak resin, and Ph2I+Tf-. In this system, Ph2I+Tf- likely acts as a photoacid generator, initiating a cascade of reactions upon exposure to an electron beam. This process ultimately changes the polarity of the resist material in the exposed areas, enabling the development of high-resolution patterns. Notably, this specific resist formulation demonstrated impressive performance, achieving fine 0.25 μm line-and-space patterns at a dose of 3.6 μC/cm2 using a 50-kV electron beam exposure system. []

Q3: What are the limitations of using Ph2I+Tf- in thermal dehydration reactions?

A3: While Ph2I+Tf- effectively promotes PVA dehydration, its efficacy is temperature-dependent. [] At temperatures exceeding 170°C, Ph2I+Tf- itself undergoes thermal decomposition, releasing volatile H+Tf-. This decomposition depletes the compound within the PVA film, reducing the availability of the cationic species essential for driving the dehydration reactions. Consequently, dehydration yields decrease at higher temperatures. [] This limitation highlights the importance of optimizing reaction temperatures to maximize the catalytic benefit of Ph2I+Tf- in such applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)

![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)

![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)